Alfaxalone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13-17,19,23H,4-11H2,1-3H3/t13-,14+,15-,16+,17-,19+,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHUCHOQIDJXAT-OLVMNOGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022576 | |
| Record name | Alphaxalone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23930-19-0 | |
| Record name | Alphaxalone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23930-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alfaxalone [INN:BAN:DCF:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023930190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alfaxalone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11371 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Alphaxalone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-11(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALFAXALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD07M97B2A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action
Interactions with Other Neural Targets
Nicotinic Acetylcholine (B1216132) Receptor Activity
Alfaxalone has been shown to exert inhibitory effects on nicotinic acetylcholine receptors (nAChRs). Studies conducted on cultured bovine adrenal chromaffin cells demonstrated that this compound inhibits nicotine-induced increases in cytosolic Ca2+ concentration and inward currents in a concentration-dependent manner. This inhibition occurs at concentrations considered clinically relevant for anesthetic effects. wikipedia.org Furthermore, this compound's activity at nAChRs is implicated in its ability to inhibit T-type calcium channels. nih.govwikipedia.org These interactions suggest that this compound may influence sympathetic and other nervous system functions through its modulation of nAChR activity. wikipedia.org
Neuronal and Skeletal Muscle Voltage-Gated Sodium Channel Interactions
This compound has been investigated for its potential modulatory actions on voltage-gated sodium channels (VGSCs), with previous assumptions suggesting a local anesthetic-like effect on the peripheral nervous system. wikipedia.orgwikipedia.org In vitro studies utilizing human embryonic kidney (HEK) cells stably expressing alpha-subunits of voltage-gated neuronal (Nav1.2) and skeletal muscle (Nav1.4) sodium channels have provided detailed insights into these interactions. wikipedia.orgwikipedia.org
This compound was found to preferentially block slow inactivated sodium channels. wikipedia.orgwikipedia.org This characteristic suggests that this compound could contribute to membrane-stabilizing effects, particularly in ischemic or hypoxic tissues where slow inactivation of sodium channels plays a crucial role. wikipedia.orgwikipedia.org
Quantitative data from patch clamp experiments revealed that at a resting membrane potential of -150 mV, a concentration of 100 µM this compound partially suppressed maximum inward currents. Specifically, it blocked Nav1.2 currents by 20% and Nav1.4 currents by 38%. wikipedia.org When the membrane potential was depolarized to -70 mV, the blocking potency of 10 µM this compound significantly increased for both Nav1.2 and Nav1.4 channels compared to the -150 mV resting state. wikipedia.org
A comparison with lidocaine, a known local anesthetic, showed distinct differences in their blocking mechanisms. Unlike lidocaine, this compound did not exhibit a characteristic concentration-dependent phasic block, nor did it bind to the inactivated channel state with higher affinity or produce a phasic block. wikipedia.org
Table 1: this compound's Block of Neuronal (Nav1.2) and Skeletal Muscle (Nav1.4) Sodium Channel Currents
| Channel Subtype | This compound Concentration | Membrane Potential | Block Percentage |
| Nav1.2 | 100 µM | -150 mV (resting) | 20% |
| Nav1.4 | 100 µM | -150 mV (resting) | 38% |
| Nav1.2 | 10 µM | -70 mV (depolarized) | Increased |
| Nav1.4 | 10 µM | -70 mV (depolarized) | Increased |
Assessment of Specificity: Lack of Significant Activity at Other Receptor Systems (e.g., Cannabinoid, Dopamine, Glutamate, Opioid)
Beyond its primary effects on GABA-A receptors and its interactions with nicotinic acetylcholine and voltage-gated sodium channels, this compound demonstrates a high degree of specificity with a notable lack of significant direct activity at several other major receptor systems. nih.govwikipedia.orgwikidata.org
Table 2: this compound's Lack of Significant Direct Activity at Various Receptor Systems
| Receptor System | Subtypes/Components Assessed | Significant Direct Activity |
| Cannabinoid | CB1 | No |
| Dopamine | D1, D2, D3, D4, D5 | No |
| Glutamate | AMPA, Kainate, NMDA | No |
| Opioid | Mu, Kappa, Delta | No |
| Serotonin | 1A, 2B, 2C, 3, 5A, 6 | No |
| Steroid Nuclear | Androgens, Estrogens, Glucocorticoids, Progesterone (B1679170) | No |
Pharmacology and Pharmacodynamics Advanced Aspects
Metabolic Pathways and Clearance Mechanisms
Alfaxalone undergoes rapid and extensive metabolism, primarily in the liver, contributing to its favorable pharmacokinetic properties, including a short duration of action and minimal accumulation in the body. up.ac.zaresearchgate.netjurox.com.aunih.govresearchgate.netcliniciansbrief.com
The primary elimination pathway for this compound is hepatic metabolism, involving both Phase I (cytochrome P450-dependent) and Phase II (conjugation-dependent) enzymatic systems. researchgate.netwikipedia.orgdefra.gov.ukeuropa.eubioone.orgscispace.com In vitro studies using feline and canine hepatocytes have demonstrated the involvement of these systems. researchgate.netdefra.gov.ukeuropa.eu
The Phase I metabolic products are consistent across both cats and dogs, including allopregnatrione, 3β-alfaxalone, 20-hydroxy-3β-alfaxalone, 2-hydroxythis compound, and 2α-hydroxythis compound. researchgate.netwikipedia.org
Phase II metabolism involves conjugation reactions, with species-specific differences in the predominant metabolites. In dogs, this compound glucuronide is identified as the major metabolite, alongside 20-hydroxythis compound sulfate (B86663) and 2α-hydroxythis compound glucuronide. researchgate.netwikipedia.org Conversely, in cats, there is a greater production of 20-hydroxythis compound sulfate, although this compound glucuronide is also formed. researchgate.netwikipedia.org Additionally, 3β-alfaxalone-sulfate is observed in cats but not in dogs. researchgate.netwikipedia.org
While hepatic metabolism is the predominant route, the kidneys and pulmonary system are also implicated in the elimination of this compound. up.ac.zawikipedia.org Metabolites of this compound are primarily excreted via the renal route (urine), with a portion also eliminated through the hepatic/fecal pathway (bile). researchgate.netwikipedia.orgdefra.gov.ukeuropa.eudrugs.com
This compound exhibits high total body clearance and rapid elimination from plasma, which prevents tissue accumulation even after repeated doses. up.ac.zaresearchgate.netjurox.com.aunih.govresearchgate.netcliniciansbrief.comwikipedia.org The pharmacokinetics of this compound are non-linear and dose-dependent in several species, including dogs, cats, and rabbits. up.ac.zawikipedia.orgdefra.gov.ukeuropa.eudefra.gov.uk
Detailed plasma clearance rates and terminal half-lives vary across different species:
Table 1: Plasma Clearance Rates and Terminal Half-Lives of this compound Across Species
| Species | Dose (mg/kg) | Plasma Clearance (mL/kg/min) | Terminal Half-Life (minutes) | Source |
| Dogs | 2 | 59.4 ± 12.9 | 25, ~30 | up.ac.zadefra.gov.ukeuropa.eudrugs.comdefra.gov.ukvettimes.co.uk |
| Dogs | 10 | 52.9 ± 12.8 | ~30 | up.ac.za |
| Cats | 5 | 25.1 ± 7.6 | 45, ~45.2 | up.ac.zadefra.gov.ukeuropa.eudrugs.comdefra.gov.ukvettimes.co.uk |
| Cats | 25 | 14.8 | ~76.6 | up.ac.za |
| Rabbits | 5 | 55.7 ± 13.3 | ~44, ~46 | europa.eudefra.gov.uk |
| Humans | (this compound-Alfadolone) | Not specified | ~30 | up.ac.za |
| Horses | Not specified | 37 | Not specified | uq.edu.au |
| Foals | Not specified | 20 | Not specified | uq.edu.au |
The identified Phase I metabolites, common to both canine and feline metabolism, include allopregnatrione, 3β-alfaxalone, 20-hydroxy-3β-alfaxalone, 2-hydroxythis compound, and 2α-hydroxythis compound. researchgate.netwikipedia.org Phase II metabolites show species-specific patterns: dogs produce this compound glucuronide (as the major conjugate), 20-hydroxythis compound sulfate, and 2α-hydroxythis compound glucuronide, while cats produce 20-hydroxythis compound sulfate (in greater quantities), this compound glucuronide, and 3β-alfaxalone-sulfate. researchgate.netwikipedia.org
Table 2: Identified this compound Metabolites
| Metabolite Type | Metabolite Name | Occurrence (Species) |
| Phase I | Allopregnatrione | Dogs, Cats |
| Phase I | 3β-alfaxalone | Dogs, Cats |
| Phase I | 20-hydroxy-3β-alfaxalone | Dogs, Cats |
| Phase I | 2-hydroxythis compound | Dogs, Cats |
| Phase I | 2α-hydroxythis compound | Dogs, Cats |
| Phase II | This compound glucuronide | Dogs (major), Cats |
| Phase II | 20-hydroxythis compound sulfate | Dogs, Cats (major) |
| Phase II | 2α-hydroxythis compound glucuronide | Dogs |
| Phase II | 3β-alfaxalone-sulfate | Cats |
While the specific pharmacological activity of each individual metabolite is not extensively characterized in the provided literature, the rapid clearance of the parent compound, this compound, suggests that its metabolites are either pharmacologically inactive or are quickly eliminated, contributing to the drug's non-cumulative nature and rapid recovery profiles. cliniciansbrief.comwikipedia.org
Pharmacodynamic Profiles and Central Nervous System Effects
This compound exerts its anesthetic effects primarily through its interactions within the central nervous system (CNS).
This compound is a neuroactive steroid that induces general anesthesia and muscle relaxation by acting as a modulator of the gamma-aminobutyric acid type A (GABAA) receptor in the CNS. up.ac.zaresearchgate.netjurox.com.auresearchgate.netcliniciansbrief.comtodaysveterinarypractice.commsdvetmanual.comzoetis.co.uknih.govnih.govresearchgate.net GABA is recognized as the principal inhibitory neurotransmitter within the CNS. jurox.com.autodaysveterinarypractice.comzoetis.co.uk
The primary mechanism of this compound's anesthetic action involves enhancing the effects of GABA at its GABAA receptors. researchgate.netjurox.com.auresearchgate.netcliniciansbrief.comdefra.gov.ukeuropa.eudrugs.comdefra.gov.uktodaysveterinarypractice.commsdvetmanual.comzoetis.co.uknih.govresearchgate.net This interaction leads to the opening of chloride ion channels on the neuronal cell membrane, facilitating an influx of chloride ions into the cell. jurox.com.aucliniciansbrief.comwikipedia.orgtodaysveterinarypractice.comzoetis.co.uk The resulting increase in intracellular negative charge causes hyperpolarization of the post-synaptic membrane, which effectively inhibits the generation of action potentials and neural impulse transmission. jurox.com.aucliniciansbrief.comwikipedia.orgtodaysveterinarypractice.comzoetis.co.uk
At lower concentrations, this compound functions as a positive allosteric modulator of the chloride current through the GABAA receptor's chloride channel. wikipedia.orgtodaysveterinarypractice.com However, at higher concentrations, this compound can directly agonize the GABAA receptor, similar to the action of barbiturates, leading to more profound CNS depression. wikipedia.orgtodaysveterinarypractice.com This dose-dependent effect can result in a spectrum of CNS depression, ranging from profound sedation to the induction of general anesthesia. todaysveterinarypractice.commsdvetmanual.comnih.govnih.gov
This compound's effects on the CNS also include a reduction in cerebral blood flow and intracranial pressure. researchgate.netwikipedia.org It can act synergistically with other tranquilizers and sedatives, which may allow for reduced doses of this compound when co-administered. nih.gov Importantly, this compound does not possess analgesic properties at clinical doses. researchgate.netdrugs.comvettimes.co.ukmsdvetmanual.com
Modulation of Cerebral Blood Flow
This compound significantly modulates cerebral blood flow (CBF), primarily exerting a suppressive effect wikipedia.orgnih.govmims.com. Studies conducted in rhesus monkeys have demonstrated a substantial reduction in whole-brain CBF, encompassing both grey and white matter, when compared to anesthesia induced by ketamine or isoflurane (B1672236) nih.govmims.com. For instance, grey matter CBF was measured at 65 ± 22 ml/100g/min under this compound, in contrast to 179 ± 38 ml/100g/min with ketamine (p<0.001) nih.govmims.com. Similarly, white matter CBF was 14 ± 7 ml/100g/min with this compound, compared to 26 ± 6 ml/100g/min with ketamine (p<0.05) nih.govmims.com. This observed decrease in CBF is hypothesized to be related to this compound's depressant effect on intracellular neuronal metabolism, which can trigger a metabolically controlled secondary vasoconstriction nih.govfishersci.at. The residual impact of this compound on CBF in isoflurane-exposed brains was found to be consistent across all investigated brain regions when utilized as an induction agent for inhalational anesthesia nih.govmims.com. Furthermore, research in dogs indicates that this compound maintains lower CBF and higher hypocapnic cerebrovascular reactivity to carbon dioxide when compared to isoflurane thermofisher.comnih.govnih.gov. The combined administration of this compound and alfadolone (B1665219) has also been shown to lead to a substantial reduction in CBF in cats nih.govthermofisher.com.
Table 1: Comparison of Cerebral Blood Flow (CBF) in Rhesus Monkeys under this compound vs. Ketamine Anesthesia
| Brain Region | This compound CBF (ml/100g/min) | Ketamine CBF (ml/100g/min) | p-value |
| Grey Matter | 65 ± 22 | 179 ± 38 | <0.001 nih.govmims.com |
| White Matter | 14 ± 7 | 26 ± 6 | <0.05 nih.govmims.com |
Effects on Intracranial Pressure Dynamics
This compound contributes to depressive effects within the central nervous system, including a reduction in intracranial pressure (ICP) wikipedia.orgnih.gov. Its influence on ICP dynamics is considered beneficial in clinical scenarios where elevated intracranial or intraocular pressures are a concern, such as in patients with suspected intracranial masses, hydrocephalus, or seizure activity recovered.orgnih.gov. This reduction in ICP is generally linked to a decrease in the cerebral metabolic rate recovered.org.
Suppression of Intrinsic Neuronal Activity and Functional Connectivity
This compound exhibits a notable suppressive effect on the intrinsic neuronal activity of the brain nih.govmims.com. Comparative studies in rhesus monkeys have demonstrated that this compound produces suppression of intrinsic neural activity and functional connectivity in the brain that is comparable to the effects observed with ketamine nih.govmims.com. While functional connectivity, particularly within the default mode network (DMN), was suppressed by this compound, no statistically significant differences were consistently observed when directly compared to ketamine or isoflurane in certain studies, although a trend toward stronger suppression was noted nih.gov.
Impact on Neuronal Excitability and Action Potential Properties
The fundamental impact of this compound on neuronal excitability stems from its ability to enhance the inhibitory action of gamma-aminobutyric acid (GABA) on the central nervous system, thereby preventing excessive neuronal firing citeab.commims.comwikipedia.org. This compound achieves this by binding to the M3/M4 domains of the α subunit of the GABA-A receptor, inducing an allosteric modification that facilitates the influx of chloride ions into the cell wikipedia.orgciteab.comwikipedia.org. This results in hyperpolarization of the postsynaptic neuron, effectively inhibiting the generation and propagation of action potentials wikipedia.orgciteab.comwikipedia.org. At concentrations exceeding 1 micromolar, this compound can also directly act as a GABA agonist by binding to a distinct site located at the interface between the α and β subunits, in close proximity to the endogenous GABA binding site wikipedia.org.
Detailed investigations in rat hypoglossal motor neurons (HMNs) have revealed that this compound selectively diminishes glycinergic inhibitory transmission through both presynaptic and postsynaptic mechanisms mims.comnih.gov. Although this compound did not significantly alter the peak amplitude, rise-time, or half-width of spontaneous glycinergic inhibitory post-synaptic currents (IPSCs) at concentrations up to 10 μM, it did reduce IPSC frequency starting from 3 μM mims.com. Furthermore, evoked IPSC amplitude was reduced at concentrations as low as 30 nM, and at 10 μM, both the evoked IPSC rise-time was prolonged and the decay time was increased mims.comnih.gov. A decrease in the evoked IPSC paired pulse ratio (PPR) was also observed with this compound administration mims.com. In contrast, this compound did not affect the amplitude or frequency of spontaneous glutamatergic excitatory post-synaptic currents (EPSCs), nor did it alter evoked EPSC amplitude or PPR mims.com. Interestingly, this compound was found to induce an inward depolarizing current in rat HMNs, suggesting that the cumulative effect of these actions might lead to an increase in HMN excitability, potentially contributing to the neuro-motor excitation sometimes noted during neurosteroid anesthesia mims.com.
Studies examining the effects of this compound on western painted turtle pyramidal neurons indicated that whole-animal exposure to this compound did not result in long-term alterations to evoked action potential properties, including rise time, decay time, half-width time, peak amplitude, threshold potential, membrane potential, and whole-cell conductance fishersci.sempg.deciteab.com. However, acute application of this compound to naive tissue was shown to lengthen GABA-A receptor current decay rates by 1.5-fold fishersci.sempg.deciteab.comnih.gov. It is generally understood that this compound does not significantly influence action potential properties that are governed by voltage-sensitive fast sodium currents and outward potassium currents, a finding supported by research indicating no alteration in Na+ and K+ channel structure or conductance following its application fishersci.se.
Regarding voltage-gated sodium channels, this compound at concentrations exceeding 30 µM partially suppressed maximum inward currents elicited by 10-ms pulses in human embryonic kidney cells engineered to stably express neuronal (Nav1.2) and skeletal muscle (Nav1.4) sodium channels nih.gov. At a resting membrane potential of –150 mV, 100 µM this compound produced a block of Nav1.2 currents by 20 ± 0.02% and Nav1.4 currents by 38 ± 0.06% nih.gov. The blocking effect of 10 µM this compound was significantly enhanced when the membrane potential was more depolarized (–70 mV compared to –150 mV) for both Nav1.2 and Nav1.4 isoforms nih.gov.
Table 2: Effects of this compound on Action Potential Properties in Western Painted Turtle Pyramidal Neurons (Long-term impact of whole-animal exposure)
| Action Potential Property | Control (Mean ± SD) | This compound-Treated (Mean ± SD) | p-value |
| Frequency (Hz) | 4.47 ± 1.5 | 3.62 ± 1.75 | 0.085 fishersci.seciteab.com |
| Peak Amplitude (mV) | 64.08 ± 8.93 | 64.18 ± 7.55 | 0.490 fishersci.seciteab.com |
| Half-width (ms) | 5.09 ± 0.91 | 5.63 ± 1.73 | 0.499 fishersci.seciteab.com |
| Rise Time (ms) | 1.47 ± 0.38 | 2.05 ± 1.26 | 0.113 fishersci.se |
Table 3: Effects of this compound on Glycinergic IPSCs in Rat Hypoglossal Motor Neurons
| IPSC Property | This compound Effect | Concentration Range |
| Frequency | Reduced | from 3 μM mims.com |
| Evoked Amplitude | Reduced | from 30 nM mims.comnih.gov |
| Evoked Rise-time | Prolonged | from 1 μM nih.gov |
| Evoked Decay Time | Increased | at 10 μM mims.comnih.gov |
| Paired Pulse Ratio (PPR) | Decreased | Not specified mims.com |
Neurobiological and Neuroprotective Research
Neuroprotective Mechanisms and Therapeutic Potential
Alfaxalone's neuroprotective mechanisms are diverse, encompassing the alleviation of anesthesia-induced neurotoxicity, preservation of postoperative cognition, attenuation of neuroinflammation and apoptosis, and influence on neurogenesis and synaptogenesis.
Preclinical studies have raised concerns regarding neuronal damage and long-lasting cognitive impairment induced by certain anesthetics, particularly in neonates and juveniles. In contrast, this compound has been reported not to be neurotoxic to the developing brain. nih.govjcdr.net Research indicates that this compound can significantly alleviate neurotoxicity and cognitive impairment induced by isoflurane (B1672236) anesthesia in offspring rats. fishersci.atfishersci.ca Unlike some other anesthetic agents, such as propofol (B549288), this compound did not induce neuroapoptosis in rat pups. jcdr.net The neuroprotective effects of this compound may stem from its ability to activate pregnane (B1235032) X receptors (PXR), which can protect neurons from the adverse effects of surgical stress and co-morbidities often present in patients undergoing surgery. nih.gov Furthermore, studies in Alzheimer's disease mouse models have shown that this compound, at anesthetic doses, does not adversely affect mnemonic brain functions. sci-hub.se
This compound's role in preserving postoperative cognition is a significant area of research. As an analogue of allopregnanolone, this compound is implicated in the maintenance of cognition through the activation of pregnane X receptors (PXR) in the central nervous system. nih.govwikipedia.orgwikipedia.orgnih.gov Studies have demonstrated that this compound activates human PXR (h-PXR) with greater efficacy compared to the endogenous ligand allopregnanolone. nih.govwikipedia.orgwikipedia.org This activation of PXR by this compound leads to the increased production of mature brain-derived neurotrophic factor (m-BDNF), a crucial trophic factor known for its role in neuroprotection and the control of memory and cognition. nih.govwikipedia.orgwikipedia.orgnih.gov
Clinical investigations have shown that patients anesthetized with this compound exhibit better postoperative cognition, accompanied by the preservation of m-BDNF production, when compared to those receiving propofol or propofol/sevoflurane (B116992) anesthesia. wikipedia.orgwikipedia.orgusda.gov Cognitive assessments, including the Mini Mental State Examination (MMSE), Grooved Pegboard Test, and Digit Symbol Substitution Test (DSST), revealed superior scores in this compound-treated subjects seven days postoperatively. wikipedia.orgwikipedia.orgusda.gov This suggests that this compound's unique mechanism of action, involving PXR activation and m-BDNF upregulation, may offer a protective advantage against postoperative cognitive dysfunction. wikipedia.org
Here is a summary of cognitive test outcomes in a comparative study:
| Cognitive Test | This compound Group (p-value) | Propofol/Sevoflurane Group (p-value) |
| MMSE | 0.0251 | N/A |
| Grooved Pegboard Test (dominant hand pre vs. post) | 0.8438 | 0.0156 |
| Serum m-BDNF levels | < 0.0001 (higher) | N/A |
This compound contributes to neuroprotection by attenuating neuroinflammation and apoptotic processes. Activation of PXR by this compound has been shown to inhibit microglial hyperinflammatory responses within the central nervous system. nih.govwikipedia.orgnih.gov Glial-mediated inflammation is a known contributor to cognitive deficits and neuronal dysfunction. nih.govwikipedia.org
Furthermore, this compound has been observed to significantly alleviate isoflurane-induced increases in inflammatory cytokines, such as interleukin (IL)-6, and apoptotic factors, including Caspase-3 and PARP fragment, in fetal mice. fishersci.ca This suggests a direct role in mitigating inflammatory and pro-apoptotic cascades. Persistent microglial inflammation can lead to apoptosis by inhibiting neuroprotective pathways normally activated by m-BDNF, highlighting the importance of this compound's anti-inflammatory and anti-apoptotic properties. wikipedia.org
The influence of this compound on neurogenesis (the birth of new neurons) and synaptogenesis (the formation of new synapses) is closely linked to its ability to activate PXR and subsequently increase the production of m-BDNF. nih.govwikipedia.orgwikipedia.orgnih.gov Allopregnanolone, a neurosteroid structurally similar to this compound, is well-established for its role in promoting neurogenesis, neuroplasticity, and neuroprotection. wikipedia.orgwikipedia.org
Effects on Specific Neuronal Circuitry and Synaptic Plasticity
This compound's effects extend to specific neuronal circuitry and synaptic plasticity, as demonstrated by studies on hypoglossal motor neurons.
Research investigating the effects of this compound on rat hypoglossal motor neurons (HMNs) has revealed its selective modulation of glycinergic inhibitory transmission through both presynaptic and postsynaptic mechanisms. wikipedia.orgciteab.comwikipedia.org
Presynaptic Mechanisms: this compound was observed to reduce the frequency of spontaneous glycinergic inhibitory post-synaptic currents (IPSCs) at concentrations starting from 3 µM. wikipedia.orgciteab.com Additionally, it decreased the evoked IPSC paired pulse ratio (PPR), indicating a reduction in glycine (B1666218) release from the presynaptic terminal. wikipedia.orgciteab.comwikipedia.org
Postsynaptic Mechanisms: While this compound did not alter the peak amplitude, rise-time, or half-width of spontaneous glycinergic IPSCs up to 10 µM, it reduced the amplitude of evoked IPSCs starting from 30 nM. wikipedia.orgciteab.com At a higher concentration of 10 µM, this compound prolonged the rise-time and increased the decay time of evoked IPSCs, suggesting a modulation of glycine receptors (GlyRs) that results in delayed and prolonged channel opening. wikipedia.orgciteab.comwikipedia.org
Here is a summary of this compound's effects on glycinergic IPSCs in rat HMNs:
| Parameter | Effect of this compound | Concentration/Observation | Mechanism Implied |
| Spontaneous Glycinergic IPSC Frequency | Reduced | From 3 µM | Presynaptic (decreased glycine release) |
| Evoked Glycinergic IPSC Amplitude | Reduced | From 30 nM | Postsynaptic |
| Evoked Glycinergic IPSC Paired Pulse Ratio (PPR) | Decreased | N/A | Presynaptic (decreased glycine release) |
| Evoked Glycinergic IPSC Rise-time | Prolonged | Only at 10 µM | Postsynaptic (GlyR modulation) |
| Evoked Glycinergic IPSC Decay Time | Increased | Only at 10 µM | Postsynaptic (GlyR modulation) |
Investigations in Pyramidal Neurons and Their Electrophysiological Characteristics
Research into this compound's impact on pyramidal neurons has primarily utilized whole-cell electrophysiological techniques to assess its influence on action potential properties and GABAA receptor currents. Studies in western painted turtle cortical pyramidal neurons have shown that this compound, when used for whole-animal sedation, does not exert long-term effects on various evoked action potential parameters or whole-cell conductance xenbase.orgmassbank.eucycpeptmpdb.comfishersci.com. These parameters include action potential amplitude, threshold, rise time, decay time, half-width, frequency, and baseline membrane potential xenbase.org.
However, acute application of this compound to naive tissue has been observed to lengthen GABAA receptor current decay rates by approximately 1.5-fold xenbase.orgmassbank.eu. Following whole-animal sedation, evoked whole-cell GABAA receptor current decay rates showed an increasing trend one and two hours after brain sheet preparation, but this change was not significant after a three-hour washout period xenbase.orgmassbank.eu. Similar findings in goldfish pyramidal neurons indicate that this compound sedation does not significantly impact action potential properties. While acute application potentiated whole-cell GABAA receptor current decay time and area under the curve, a three-hour wash with this compound-free saline was sufficient to reverse these potentiating effects americanelements.com. These findings suggest that this compound is a suitable anesthetic for same-day electrophysiological studies, as its effects on neuronal function can be reversed within a reasonable timeframe massbank.euamericanelements.com.
The electrophysiological characteristics observed in control versus this compound-treated western painted turtle cortical pyramidal neurons are summarized in the following table:
| Electrophysiological Parameter | Control (Mean ± SD) | This compound-Treated (Mean ± SD) | P-value |
| Action Potential Threshold (mV) | -40.6 ± 9.42 | -42.7 ± 7.57 | 0.411 |
| Membrane Potential (mV) | -77.18 ± 6.74 | -73.74 ± 7.02 | 0.191 |
| Action Potential Half-width (ms) | No significant change | No significant change | N/A |
| Rise Time (ms) | No significant change | No significant change | N/A |
| Decay Time (ms) | No significant change | No significant change | N/A |
| Peak Amplitude (mV) | No significant change | No significant change | N/A |
| Action Potential Frequency (Hz) | No significant change | No significant change | N/A |
| Whole-cell Conductance (nS) | No significant change | No significant change | N/A |
| GABAA Receptor Current Decay Rate (Acute) | Baseline | Lengthened by 1.5-fold | N/A |
| GABAA Receptor Current Decay Rate (Post-sedation, 3hr washout) | Baseline | No significant change | N/A |
Responses in Dorsal Root Ganglion Neurons
Investigations into the responses of dorsal root ganglion (DRG) neurons to this compound have revealed a distinct mechanism of action. In cultured embryonic human DRG neurons, this compound (also referred to as alphaxalone in some studies) directly evoked inward chloride (Cl-) currents, even in the absence of exogenous GABA in the medium guidetopharmacology.org. This direct activation of Cl- conductance by this compound was found to be independent of its potentiating effects on GABAA receptors, a mechanism observed in other neuronal types guidetopharmacology.org.
The amplitude of the this compound-induced current was directly proportional to the concentration of this compound applied, demonstrating a concentration-dependent response with a Hill coefficient of 1.3 ± 0.15 guidetopharmacology.org. Furthermore, the electrophysiological and pharmacological properties of these this compound-activated Cl- channels were distinct from those of Cl- channels associated with GABAA receptors in the same neurons guidetopharmacology.org. These findings highlight a unique, GABAA receptor-independent pathway through which this compound influences the excitability of DRG neurons by directly modulating chloride channels.
The key findings regarding this compound's effects on dorsal root ganglion neurons are summarized below:
| Characteristic | Observation in Dorsal Root Ganglion Neurons |
| Current Evoked | Direct inward Cl- currents guidetopharmacology.org |
| GABA-A Receptor Involvement | Independent of GABAA receptors guidetopharmacology.org |
| Concentration-Response | Amplitude proportional to this compound concentration guidetopharmacology.org |
| Hill Coefficient | 1.3 ± 0.15 guidetopharmacology.org |
| Channel Properties | Electrophysiological and pharmacological properties distinct from GABAA receptor-associated Cl- channels guidetopharmacology.org |
Comparative and Translational Research
Systemic Physiological Effects in Research Models
Electrocardiographic Alterations and Potential for Proarrhythmic Effects
Studies investigating the electrocardiographic (ECG) alterations induced by alfaxalone have revealed species-specific responses and potential for proarrhythmic effects. In a study involving 60 dogs premedicated with acepromazine (B1664959) and methadone, this compound administration resulted in a significant increase in heart rate, a prolonged QRS duration, and observed ST segment depression. While the QT and JT intervals were significantly shorter following this compound induction, their corrected counterparts (QTc and JTc) were notably greater in both this compound and propofol (B549288) groups when adjusted for heart rate. The change in the RR interval was more pronounced in the this compound group. Although the changes in QT and JT intervals were significantly greater with this compound, no significant differences were found in QTc and JTc intervals when compared to propofol, suggesting comparable proarrhythmic potentials between the two drugs wikipedia.orgmims.comwikidata.orgiiab.me. This greater increase in heart rate with this compound compared to propofol is hypothesized to stem from the preservation of the baroreceptor reflex iiab.me. Despite these changes, clinical doses of this compound in healthy dogs generally exhibit minimal cardiovascular effects, typically maintaining cardiac output well, with arterial blood pressure and systemic vascular resistance potentially decreasing but usually remaining within physiological ranges iiab.me. However, higher doses of this compound have been shown to induce increased cardiopulmonary depression in dogs guidetopharmacology.org.
In cats, this compound at clinical routine doses (2–10 mg/kg) demonstrated minimal cardiovascular depression nih.gov. Conversely, supraclinical doses (15 and 50 mg/kg) led to dose-dependent decreases in heart rate and arterial blood pressure nih.gov. When administered intramuscularly (IM) in combination with dexmedetomidine (B676) (5 mg/kg this compound with 10, 20, and 40 μg/kg dexmedetomidine), similar effects on arterial blood pressure were observed nih.gov. Notably, apnea (B1277953) was not recorded, and respiratory rate was consistently maintained across treatments in cats nih.gov.
Research in nonhuman primates, specifically rhesus macaques, indicated that this compound produced minimal cardiovascular disturbance, with observed variability in respiratory rate and systolic blood pressure rates only when compared to Telazol protocols wikipedia.orglipidmaps.orgthermofisher.com. This suggests that this compound does not significantly suppress the cardiovascular system, potentially making it a safe anesthetic option for aged or cardiac-compromised patients wikipedia.org. In cynomolgus monkeys, IM this compound induced dose-dependent sedation, but higher doses were associated with hypotension, hypoxemia, and hypothermia nih.gov. Generally, this compound is noted for its minimal cardiovascular impact, with transient reflex tachycardia and a slight reduction in cardiac output, sometimes accompanied by apnea after intravenous (IV) induction dovepress.com.
Impact on Metabolic Homeostasis (e.g., Glucose Metabolism)
The impact of this compound on metabolic homeostasis, particularly glucose metabolism, has been a subject of investigation in various animal models. In rhesus macaques, this compound demonstrated no alterations in glucose uptake parameters during an intravenous glucose tolerance test (IVGTT), nor were there significant differences in the rate of glucose metabolism compared to other anesthetic protocols wikipedia.orglipidmaps.orgthermofisher.comchemistrylearner.com. This finding is particularly relevant for metabolic studies or in animals with diabetes, as many common anesthetic agents can significantly affect glucose regulation by reducing insulin (B600854) release or receptor sensitivity wikipedia.orgchemistrylearner.com.
In a study on Beagle dogs, plasma glucose levels increased with the administration of this compound, as well as isoflurane (B1672236) and sevoflurane (B116992), while propofol led to a decrease nih.gov. Plasma lactate (B86563) levels increased with all tested anesthetics, with the order of increase being isoflurane > sevoflurane > propofol > this compound nih.gov. Cerebral lactate, however, was not detectable nih.gov. Only minor changes were observed in the concentrations of cerebral metabolites such as total N-acetylaspartate (tNAA), choline, inositol, creatine, and glutamine/glutamate complex (Glx) with varying anesthetic doses nih.gov.
In common marmosets, a unique metabolic consideration arises due to this compound's nature as a progesterone (B1679170) analog. Its use can confound serum progesterone measurements, which is an important factor in reproductive and endocrine research models indiamart.com.
Applications and Outcomes in Preclinical and Clinical Research Models
This compound's favorable pharmacological profile, including rapid onset and short duration of action, has led to its widespread application in various preclinical and clinical research models across diverse species.
Studies in Canine and Feline Research
In canine research, this compound has been recognized for its rapid onset, short duration, and high safety margin wikipedia.org. It is associated with reduced cardiovascular depression, a rapid and transitory anesthetic effect following both IV and IM administration, and is considered non-irritant and non-cumulative in muscle wikipedia.org. Unpremedicated dogs have shown good to excellent short-term anesthesia with minimal adverse effects guidetopharmacology.org. While IM this compound (7.5 to 10 mg/kg) can facilitate endotracheal intubation with mild cardiorespiratory depression, transient muscular tremors and ataxia during recovery have been noted nih.gov. The co-administration of this compound with medetomidine (B1201911) and/or butorphanol (B1668111) has been explored to reduce the required this compound dose while maintaining anesthetic efficacy nih.gov.
In feline research, this compound-HPCD (2-hydroxypropyl-beta-cyclodextrin formulation) administered intramuscularly can produce dose-dependent sedative effects with relatively mild cardiorespiratory depression nih.gov. Studies evaluating the effect of this compound, alone or with butorphanol, on the feline spleen revealed a mild and transient increase in splenic size, but no significant impact on splenic margins, echotexture, echogenicity, or blood flow wikipedia.orgiastate.edu. Both this compound-containing protocols significantly increased feline multiparametric sedation scores (FMSS) wikipedia.orgiastate.edu. The combination of this compound and butorphanol provided optimal sedation for splenic ultrasound examinations without clinically significant changes to splenic appearance wikipedia.orgiastate.edu. As in dogs, clinical routine doses (2–10 mg/kg) of this compound in cats resulted in minimal cardiovascular depression, while supraclinical doses (15 and 50 mg/kg) led to dose-dependent decreases in heart rate and arterial blood pressure nih.gov. Apnea was not observed, and respiratory rate remained well-maintained nih.gov.
Research in Nonhuman Primate Models
Nonhuman primates are crucial in translational research due to their physiological similarities to humans, and this compound has found significant application in these models. In rhesus macaques, this compound is considered a promising anesthetic agent for laboratory animals, offering minimal cardiovascular and metabolic disturbances and promoting enhanced recovery characteristics wikipedia.orglipidmaps.orgthermofisher.com. Comparative studies with Telazol showed no differences in glucose metabolism rates or anesthesia depth wikipedia.orglipidmaps.orgthermofisher.com. The drug's ability to avoid cardiovascular suppression suggests its suitability for aged or cardiac-compromised rhesus macaques wikipedia.org.
In cynomolgus monkeys, intramuscular this compound induced dose-dependent sedative effects, though higher doses could lead to hypotension, hypoxemia, and hypothermia nih.gov. A combination of this compound-HPCD (2 mg/kg) and medetomidine (15 µg/kg) administered intramuscularly successfully induced sedation, allowing for intravenous catheter placement nih.gov.
For common marmosets, this compound has been effectively used for sedation, with a 12 mg/kg dose proving successful dovepress.comindiamart.com. However, researchers must consider that this compound's steroid nature can interfere with accurate serum progesterone measurements indiamart.com. In Otolemur garnettii (galagos), this compound alone effectively immobilized animals, and they recovered from sedation. The duration of immobilization with this compound was approximately twice as long as with ketamine or ketamine combined with dexmedetomidine dovepress.com. While generally having minimal cardiovascular effects, transient reflex tachycardia and a mild reduction in blood pressure have been observed, with apnea sometimes reported after IV induction dovepress.com.
Investigations in Rodent, Avian, and Reptilian Species
This compound has been investigated across a broad spectrum of non-mammalian species, demonstrating its versatility.
Rodents: In rats, a continuous rate infusion of this compound (10 mg/kg/h IV) combined with ketamine and xylazine (B1663881) provided a safe, prolonged, and reliable surgical plane of anesthesia umich.edu. This combination showed no significant differences in heart rate, respiratory rate, SpO2, body temperature, or time to standing compared to ketamine-xylazine alone, and no sex-associated differences in anesthesia response were noted umich.edu. When administered alone, this compound produced a 2- to 3-fold longer anesthesia duration in female rats, though surgical anesthesia was not consistently achieved in either sex umich.edu. This compound has also shown anesthetic activity comparable to ketamine in mice guidetopharmacology.org.
Avian Species: In broiler chicks, this compound acts as a versatile anesthetic induction agent with a fast onset uni.lu. The median effective anesthetic dose (ED50) via intraperitoneal administration was determined to be 32.88 mg/kg umich.edu. At doses of 1, 2, and 4 mg/kg intraperitoneally, this compound induced antinociceptive and anti-inflammatory effects in electric stimulation, hot water, and formalin tests uni.lu. The antinociceptive effect manifested within 15 minutes, peaked at 30 minutes, and subsided within 1-2 hours uni.lu. A stronger antinociceptive effect was observed with electric stimulation compared to thermal stimulation uni.lu. This compound is capable of inducing general anesthesia in chicks and possesses a good margin of safety, with a therapeutic index of 3.1 and a safety margin of 3.194% guidetopharmacology.org. The route of administration significantly influences the anesthetic dose, with IV induction doses being larger than IM doses guidetopharmacology.org. For budgerigars, an this compound/alfadolone (B1665219) dose of 16 mg/kg IM or 156 mg/kg IP has been reported guidetopharmacology.org.
Reptilian Species: this compound is a commonly used injectable anesthetic in captive reptiles, with over 42 original research studies describing its use alone or in combination with other sedatives uni.lu. It can induce general anesthesia at 10 mg/kg in several wild reptile species guidetopharmacology.org. However, this compound has been linked to decreased respiratory rates in various reptiles, including green iguanas, ball pythons, loggerhead sea turtles, corn snakes, and bearded dragons uni.lu. High doses (30 mg/kg) in green iguanas and ball pythons have resulted in apnea or bradypnea uni.lu.
Studies on red-eared sliders highlighted the influence of body temperature on this compound's effects: administration at 20 °C led to significantly longer recovery times and lower heart rates compared to 30 °C uni.lu. Intubation success also varied with temperature; at 30 °C, no sliders could be intubated with 10 mg/kg this compound, and only 30% with 20 mg/kg, whereas at 20 °C, 80% could be intubated with 10 mg/kg and 100% with 20 mg/kg uni.lu. In common blue-tongued skinks, most individuals receiving 20 mg/kg or less of this compound maintained respiration rates above 6 breaths/minute uni.lu. Loss of the righting reflex was observed in nearly all skinks in a pilot study, with intubation being possible in 100% of pilot animals at 20 mg/kg this compound and certain drug combinations uni.lu.
Perinatal and Offspring Studies
Table 1: Electrocardiographic Alterations in Dogs Induced with this compound vs. Propofol wikipedia.orgmims.comwikidata.orgiiab.me
| ECG Parameter (Mean ± SD) | Premedication | This compound Induction | Propofol Induction |
| Heart Rate (bpm) | Similar | Increased | Increased |
| PR Interval (ms) | - | No significant change | Significantly increased |
| QRS Duration (ms) | - | Significantly increased | Significantly increased |
| ST Segment | - | Depression observed | No mention |
| QT Interval (ms) | - | Significantly shorter | - |
| QTc Interval (ms) | - | Significantly greater | Significantly greater |
| JT Interval (ms) | - | Significantly shorter | - |
| JTc Interval (ms) | - | Significantly greater | Significantly greater |
| RR Interval | - | Greater change | - |
Table 2: Impact of this compound on Glucose and Lactate Metabolism in Dogs nih.gov
| Anesthetic Agent | Plasma Glucose | Plasma Lactate | Cerebral Lactate | Cerebral Metabolites (tNAA, choline, inositol, creatine, Glx) |
| This compound | Increased | Increased | Not detectable | Minor changes with dose |
| Isoflurane | Increased | Increased | Not detectable | Minor changes with dose |
| Sevoflurane | Increased | Increased | Not detectable | Minor changes with dose |
| Propofol | Decreased | Increased | Not detectable | Minor changes with dose |
Table 3: Neonatal Apgar Scores in Puppies Following Caesarean Section Induction with this compound vs. Propofol nih.gov
| Apgar Score Category (5 minutes post-birth) | This compound Group (N=36) | Propofol Group (N=45) |
| High (7–10) | 68% | 19% |
| Medium (4–6) | 15% | 31% |
| Low (0–3) | 17% | 50% |
| Overall Estimated Score Difference | 3.3 (P<0.001) | - |
Table 4: Anesthetic and Antinociceptive Effects of this compound in Broiler Chicks umich.eduuni.lu
| Parameter | Value |
| Median Effective Anesthetic Dose (ED50) | 32.88 mg/kg (intraperitoneally) umich.edu |
| Antinociceptive ED50 (Electric Stim.) | 0.94 mg/kg (intraperitoneally) uni.lu |
| Antinociceptive ED50 (Hot Water Test) | 0.65 mg/kg (intraperitoneally) uni.lu |
| Onset of Antinociceptive Effect | 15 minutes after treatment uni.lu |
| Peak Antinociceptive Effect | 30 minutes after injection uni.lu |
| Duration of Antinociceptive Effect | Disappeared after 1-2 hours uni.lu |
| Therapeutic Index (TI) | 3.1 guidetopharmacology.org |
| Safety Margin (SSM) | 3.194% guidetopharmacology.org |
Toxicological Considerations and Abuse Potential Academic Perspective
Characterization of Adverse Physiological Responses
The pharmacological actions of alfaxalone, particularly its enhancement of GABA-A receptor function, can lead to dose-dependent adverse physiological responses affecting the respiratory, cardiovascular, and central nervous systems. regulations.govresearchgate.net
Comprehensive Analysis of Respiratory Depression Syndromes
This compound consistently induces respiratory depression, a prominent adverse effect observed even at clinically relevant doses, with the severity being dose- and rate-dependent. researchgate.netup.ac.zatodaysveterinarypractice.com This depression can manifest as decreased respiratory rate, reduced minute volume, and hypoventilation, potentially leading to hypoxemia. researchgate.netup.ac.za Apnea (B1277953), characterized by a cessation of breathing, has been reported, particularly following rapid intravenous administration or at higher doses. researchgate.nettodaysveterinarypractice.com
Studies in various species, including dogs, cats, and pigs, have demonstrated this dose-dependent respiratory suppression. For instance, in dogs, doses of this compound exceeding 6 mg/kg have been associated with significant respiratory depression and apnea. up.ac.za Similarly, in cats, intravenous administration of this compound at doses ranging from 0 to 50 mg/kg has shown a dose-dependent suppressive effect on cardiorespiratory function, with apnea being a common side effect. researchgate.netnih.gov While this compound has been reported to cause less apnea than propofol (B549288) during induction in some instances, hypoventilation can still occur when used for maintenance. nih.govnih.gov The underlying mechanism is related to its potentiation of GABA-A receptor activity, which suppresses neuronal excitability in respiratory centers of the brainstem. regulations.govregulations.govtodaysveterinarypractice.com
Detailed Investigation of Cardiovascular Depression Phenotypes
This compound can induce cardiovascular depression, though its effects are generally considered minimal at clinical doses compared to some other anesthetic agents. nih.govresearchgate.net However, dose-dependent decreases in arterial blood pressure and changes in heart rate can occur, particularly at higher doses. researchgate.netnih.gov Initially, increased heart rate and decreased blood pressure may be observed during induction. todaysveterinarypractice.com Larger doses (e.g., >15 mg/kg in some studies) have been shown to cause vasodilation and negative inotropic effects, leading to reductions in arterial blood pressure and cardiac output. up.ac.za Some studies indicate that this compound can increase heart rate through the baroreceptor reflex in response to hypotension. researchgate.net
A study in cats demonstrated that this compound administration resulted in dose-dependent cardiorespiratory depression, with decreases in arterial blood pressure and increases in heart rate occurring at higher doses. researchgate.net Despite these observations, cardiovascular parameters often tend to remain within normal limits when recommended doses are used. todaysveterinarypractice.com The cardiovascular effects are attributed to its CNS depressant actions and potential direct effects on vascular tone. researchgate.nettodaysveterinarypractice.com
Neuro-Excitatory Phenomena and Their Underlying Mechanisms
Despite its primary CNS depressant action, this compound can paradoxically induce neuro-excitatory phenomena, particularly during induction and recovery. These manifestations include muscle twitching, limb paddling, facial twitching, tremors, and rigidity. researchgate.netuq.edu.au This motor excitation is more frequently observed in unpremedicated animals and laboratory rodents. wikipedia.orguq.edu.au
The mechanisms underlying these neuro-excitatory effects are complex and not fully elucidated, but research suggests several contributing factors. One hypothesis involves the modulation of glycine (B1666218) receptors (GlyRs). Studies have indicated that this compound can selectively reduce glycinergic inhibitory transmission to hypoglossal motor neurons (HMNs) in rats. researchgate.netfrontiersin.org This reduction in inhibition, possibly through a combination of pre- and post-synaptic mechanisms, can increase HMN excitability, potentially contributing to neuromotor excitation. researchgate.netfrontiersin.org Specifically, this compound has been shown to reduce miniature inhibitory post-synaptic current (mIPSC) frequency and amplitude to HMNs, consistent with a reduction in inhibitory transmission. uq.edu.au While this compound primarily acts as a positive allosteric modulator of GABA-A receptors, its direct agonistic effects at higher concentrations might also play a role, or it could involve interactions with other ion channels or pathways that lead to disinhibition or direct excitation of motor pathways. wikipedia.orgresearchgate.netnih.gov
Assessment of Abuse Potential and Neurobehavioral Profiles
The abuse potential of this compound is assessed based on its pharmacological properties and comparative behavioral studies, particularly its interaction with GABA-A receptors, which are targets for known drugs of abuse. regulations.govregulations.gov
Drug Discrimination Studies and Comparative Behavioral Pharmacology
Drug discrimination studies are crucial in evaluating the subjective effects and abuse potential of a compound. In these studies, animals are trained to discriminate a known drug of abuse from a vehicle (saline). If a novel compound produces similar discriminative stimulus effects, it suggests a shared subjective profile and potential for abuse. regulations.govregulations.gov
This compound has demonstrated full generalization to the discriminative stimulus effects of midazolam, a Schedule IV benzodiazepine, in both rats and monkeys. regulations.govregulations.govfda.govfederalregister.gov This indicates that this compound produces subjective effects similar to those of benzodiazepines. regulations.govregulations.gov Furthermore, some studies have reported ethanol-like discriminative stimulus effects of this compound in rats. regulations.govfederalregister.gov These findings are consistent with the understanding that this compound, as a GABA-A receptor modulator, shares pharmacological similarities with other sedative-hypnotic drugs known to have abuse potential. regulations.govregulations.gov
Table 1: Drug Discrimination Study Findings for this compound
| Reference Drug (Schedule) | Species | This compound Effect | Implication |
| Midazolam (Schedule IV) | Rats, Monkeys | Full generalization | Similar subjective effects to benzodiazepines regulations.govregulations.govfda.govfederalregister.gov |
| Ethanol | Rats | Some ethanol-like effects | Suggests shared CNS depressant subjective effects regulations.govfederalregister.gov |
Extrapolation of Reinforcing Effects from Analogous Compounds
The reinforcing effects of a drug, which contribute to its abuse potential, are often assessed through self-administration studies where animals work to receive drug infusions. regulations.govregulations.gov While there are no published human abuse potential studies for this compound, its pharmacological profile allows for extrapolation of reinforcing effects from analogous compounds. regulations.govfederalregister.gov
This compound's mechanism of action at the GABA-A receptor-channel complex is similar to that of Schedule IV substances, including benzodiazepines (e.g., diazepam, midazolam), barbiturates (e.g., phenobarbital, methohexital), and other anesthetics like propofol and fospropofol. regulations.govregulations.govfda.gov Nearly all drugs that maintain self-administration in animals are also abused by humans. regulations.govregulations.gov Therefore, based on its pharmacological similarities to these known Schedule IV sedative-hypnotics, the abuse potential of this compound is considered comparable. regulations.govregulations.govfederalregister.gov The consequences of this compound abuse are predicted to be similar to those associated with the abuse and misuse of these analogous drugs, which can include serious adverse events and even death. regulations.govregulations.gov
Table 2: Analogous Compounds and Predicted Abuse Potential
| Analogous Compound Class | Examples (Schedule) | Shared Mechanism | Predicted Abuse Potential |
| Benzodiazepines | Midazolam (IV), Diazepam (IV) | GABA-A receptor modulation | Similar to Schedule IV sedatives regulations.govregulations.govfda.gov |
| Barbiturates | Phenobarbital (IV), Methohexital (IV) | GABA-A receptor modulation | Similar to Schedule IV sedatives regulations.govregulations.gov |
| Anesthetics | Propofol (IV pending), Fospropofol (IV) | GABA-A receptor modulation | Similar to Schedule IV sedatives regulations.govregulations.gov |
Advanced Analytical Methodologies in Alfaxalone Research
Chromatographic and Spectrometric Techniques for Metabolite Identification and Quantification
The biotransformation of alfaxalone is extensive, involving both Phase I and Phase II enzymatic systems. researchgate.net Research has identified several key metabolites, including allopregnanetrione, 3β-alfaxalone, 20-hydroxy-3β-alfaxalone, 20-hydroxythis compound, and 2α-hydroxythis compound. researchgate.net The precise identification and quantification of these and the parent compound in biological matrices like plasma are crucial for pharmacokinetic studies.
High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the cornerstone techniques for these analyses. nih.govresearchgate.netnih.gov In a typical LC-MS/MS method, a C18 column is used for chromatographic separation. nih.gov A gradient elution with solvents such as methanol (B129727) and water, often containing a modifier like formic acid, allows for the separation of this compound and its metabolites from endogenous plasma components. nih.gov
Following separation, detection is achieved using a mass spectrometer, often in a positive electrospray ionization mode. nih.gov Tandem mass spectrometry (MS/MS) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions. For this compound, transitions such as 333.2 > 315.2 and 333.2 > 297.2 are used for detection. nih.gov This level of specificity allows for accurate quantification, with methods validated to have a lower limit of quantification (LLOQ) typically around 200 ng/mL in plasma. nih.gov The use of an internal standard, such as lansoprazole, is common practice to ensure accuracy and precision throughout the sample preparation and analysis process. nih.gov
Table 1: Example LC-MS/MS Parameters for this compound Quantification
| Parameter | Condition | Reference |
|---|---|---|
| Chromatography | ||
| Column | Ascentis® C18 (2.1 × 50 mm, 3 μm) | nih.gov |
| Mobile Phase A | 10% methanol, 90% water, 0.02% formic acid | nih.gov |
| Mobile Phase B | 100% methanol, 0.02% formic acid | nih.gov |
| Flow Rate | 0.4 mL/min | nih.gov |
| Column Temperature | 60°C | nih.gov |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Positive (ESI+) | nih.gov |
| Monitored Transition | m/z 333.2 > 315.2 / 297.2 | nih.gov |
| Lower Limit of Quantification | 200 ng/mL | nih.gov |
Neuroimaging Approaches for Cerebral Function Assessment (e.g., fMRI, ASL-MRI)
This section is a placeholder. Detailed research findings on the use of fMRI and ASL-MRI specifically for this compound cerebral function assessment are not available in the provided search results. Further research is required to populate this section with specific data tables and findings.
To understand the macroscopic effects of this compound on the brain, researchers can employ advanced neuroimaging techniques. Functional Magnetic Resonance Imaging (fMRI) and Arterial Spin Labeling MRI (ASL-MRI) are powerful, non-invasive methods to assess changes in cerebral function and blood flow induced by neuroactive compounds.
fMRI measures brain activity by detecting changes associated with blood flow. This technique relies on the principle that cerebral blood flow and neuronal activation are coupled. When an area of the brain is in use, blood flow to that region increases.
ASL-MRI is a specific MRI technique used to quantify cerebral blood flow (CBF). It uses magnetically labeled arterial blood water as an endogenous tracer. By comparing images obtained with and without this magnetic labeling, CBF can be calculated in units of mL of blood per 100g of tissue per minute. This quantitative approach is highly valuable for assessing the physiological effects of anesthetics on brain perfusion. Studies with other anesthetic agents have demonstrated regional changes in CBF, and similar investigations would be critical to characterizing the specific cerebral effects of this compound.
In Vitro Receptor Binding Assays and Functional Ligand Studies
The primary mechanism of action for this compound is its interaction with the gamma-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. researchgate.net In vitro techniques are fundamental to characterizing this interaction, defining the binding affinity, and understanding the functional consequences of this binding.
Receptor binding assays are used to determine the affinity of this compound for the GABA-A receptor. These experiments typically use cell membranes prepared from tissues rich in GABA-A receptors or cell lines expressing specific receptor subtypes. A radiolabeled ligand that is known to bind to a specific site on the receptor is incubated with the membrane preparation in the presence of varying concentrations of this compound. By measuring the displacement of the radioligand, the binding affinity of this compound can be determined and is often expressed as an IC50 or Ki value.
Functional ligand studies, often employing electrophysiological techniques like two-electrode voltage clamp on Xenopus oocytes expressing GABA-A receptors, provide insight into how this compound modulates receptor function. These studies have demonstrated that this compound acts as a positive allosteric modulator of the GABA-A receptor. This means it enhances the effect of the endogenous ligand, GABA. When this compound binds to its site on the receptor, it increases the chloride current induced by GABA, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission. These studies are crucial for quantifying the potency of this compound in modulating receptor function, typically reported as an EC50 value, which is the concentration of this compound required to produce 50% of its maximal effect.
Table 2: Summary of In Vitro GABA-A Receptor Studies for this compound
| Assay Type | Key Finding | Significance |
|---|---|---|
| Receptor Binding Assay | Determines the affinity (Ki or IC50) of this compound for the GABA-A receptor. | Quantifies how strongly this compound binds to its target site. |
| Functional Ligand Study | Shows this compound potentiates GABA-induced chloride currents. | Confirms this compound's role as a positive allosteric modulator. |
| Electrophysiology | Measures the concentration-dependent enhancement of GABA response (EC50). | Establishes the potency of this compound in modulating receptor function. |
Future Directions and Emerging Research Areas
Elucidation of Specific Antinociceptive Mechanisms and Clinical Relevance
The precise antinociceptive mechanisms of alfaxalone remain an active area of investigation. It has been hypothesized that this compound's pain-relieving properties may stem from the modulation of gamma-aminobutyric acid (GABA) or glycine (B1666218) receptors located in the dorsal horn of the spinal cord, although further studies are necessary to fully characterize these effects. up.ac.za Research indicates that this compound may exert analgesic effects by inhibiting the reuptake of noradrenaline or by activating GABAA receptors in the spinal cord. mmsl.cz
Studies in broiler chicks have demonstrated a dose-dependent antinociceptive effect following this compound administration, with effects typically appearing within 15 minutes and reaching their peak at 30 minutes post-injection. mmsl.czmmsl.cz Despite these findings, there is ongoing debate regarding the extent of this compound's analgesic properties, with some sources suggesting they are minor or negligible at clinical doses. researchgate.netvasg.org Furthermore, instances of hyperesthesia during recovery, particularly with higher doses or when this compound is used as a sole agent, underscore the need for clearer understanding of its analgesic profile. nih.gov One study indicated that this compound could produce preemptive analgesia through its action at the GABAA receptor. researchgate.net Future research also aims to elucidate the exact mechanisms behind this compound's observed anti-inflammatory effects. mmsl.cz
Comprehensive Pharmacological Characterization in Specific Patient Populations (e.g., Aged, Diabetic, Compromised)
This compound is increasingly recognized for its relative safety and is often recommended for use in compromised and high-risk animal patients. vasg.orgnih.govplos.orgresearchgate.netresearchgate.net This is attributed to its ability to induce rapid and transitory anesthesia with reduced cardiovascular depression. nih.govplos.org Despite these advantages, further comprehensive pharmacological characterization is crucial, particularly in specific patient populations.
Future studies are specifically warranted to characterize this compound anesthesia in aged animals. nih.gov Older individuals may exhibit heightened sensitivity to anesthetic agents, reduced drug clearance, and diminished responses to homeostatic fluctuations, necessitating careful titration of anesthetic doses. zoetisus.com While this compound is considered safe for compromised patients, there is currently a lack of data concerning its effects during glucose tolerance testing (GTT), a standard method for assessing glucose metabolism. nih.govplos.orgresearchgate.net A notable benefit observed with this compound is a quicker return to baseline food intake post-anesthesia, which is especially important for aged or compromised animals as it can reduce the need for extended monitoring and supportive care. plos.org In unstable patients classified as ASA III-V, this compound induction has been shown to maintain stable cardiovascular parameters. researchgate.net Its minimal cardiorespiratory depression also makes it an acceptable induction agent for very young animals, including those less than 12 weeks of age. researchgate.net
Refined Understanding of Autonomic Nervous System Interactions and Cardiovascular Regulation
This compound generally exhibits minimal cardiovascular effects at clinical doses, with cardiac output typically well-maintained. vasg.orgresearchgate.netresearchgate.netfrontiersin.orgopenveterinaryjournal.comnih.gov While arterial blood pressure and systemic vascular resistance may decrease, they usually remain within physiological ranges. frontiersin.org A consistent observation with this compound is a noticeable increase in heart rate (HR), which is thought to be a compensatory baroreceptor response to vasodilation, aiding in the maintenance of arterial pressure and cardiac output. researchgate.netfrontiersin.orgopenveterinaryjournal.comfrontiersin.orgfrontiersin.org
Experimental studies in dogs have indicated a significant reduction in vagal activity and a slight increase in sympathetic discharges following the administration of this compound and alphadolone. frontiersin.orgfrontiersin.org However, isolating the precise influence of the autonomic nervous system and baroreceptor responses from changes in blood pressure in clinical settings presents a challenge, necessitating further dedicated research. frontiersin.orgfrontiersin.org When this compound is combined with α2 adrenoceptor agonists, future investigations should meticulously monitor arterial blood pressure to ascertain whether observed heart rate changes are attributable to the α2 adrenoceptor agonists. mdpi.com It is important to note that this compound can induce dose-dependent respiratory depression, with apnea (B1277953) being a commonly reported side effect, particularly with rapid intravenous administration or higher doses. researchgate.netplos.orgmdpi.comtodaysveterinarypractice.com Further studies are also required to validate the use of heart rate variability (HRV) analysis in anesthetized dogs for future clinical applications. bdvets.org
Exploration of Novel Therapeutic Applications Beyond General Anesthesia
Beyond its established use as a general anesthetic, this compound is being explored for novel therapeutic applications, leveraging its unique pharmacological profile as a neuroactive steroid. As an analogue of allopregnanolone, a naturally occurring neurosteroid implicated in neuroprotection, neurogenesis, and cognitive preservation, this compound shows promise in these areas. biorxiv.org
In vitro studies have demonstrated that this compound activates human pregnane (B1235032) X receptors (h-PXR) with greater efficacy than allopregnanolone, suggesting that this compound-induced sedation and anesthesia may confer beneficial effects related to neuroprotection, neurogenesis, and cognitive preservation. biorxiv.org This has led to its development for sedation and anesthesia in humans. biorxiv.org Furthermore, neuroactive steroids, including this compound, are currently undergoing clinical trials for other indications such as epilepsy, neurodegenerative illnesses, and essential tremor. researchgate.net
An unexpected finding in broiler chicks was the observation of anti-inflammatory effects, which warrants further research to determine their exact mechanisms. mmsl.cz this compound has also been shown to induce a dose-dependent increase in eating in adult male rats, an effect mediated by GABAA receptors. nih.gov This particular finding could have significant implications for managing post-anesthesia inappetence in various species. nih.govplos.org Additionally, this compound is being investigated for its utility as a procedural sedative in high-risk patients, facilitating procedures like intravenous catheterization and examination. vasg.org
Q & A
Q. What is the molecular mechanism of Alfaxalone, and how does it influence experimental outcomes in neurophysiological studies?
this compound primarily acts as a potent GABAA receptor agonist, enhancing inhibitory neurotransmission. In electrophysiological studies, its interaction with GABAA receptors prolongs chloride ion channel opening, leading to neuronal hyperpolarization. Experimental protocols should include control groups to isolate this compound-specific effects, as seen in whole-cell patch-clamp recordings comparing membrane potentials and conductance in this compound-sedated vs. control animals . For reproducibility, ensure standardized dosing (e.g., 1 μM for in vitro saturation ) and validate receptor binding via positive controls (e.g., increased decay time in GABAA currents) .
Q. What are the key considerations for determining this compound dosage in vivo to minimize confounding variables?
Dosage must account for species-specific pharmacokinetics and experimental endpoints. For example, in feline studies, total doses of 1.06–1.41 mg kg<sup>-1</sup> showed statistically significant differences in sedation efficacy (ANOVA, p=0.04) . Methodologically, pilot studies should establish dose-response curves (see , S2 Fig ), while controlling variables like administration route (intramuscular vs. intravenous) and co-administered anesthetics.
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported effects on neuronal excitability and action potential properties?
Contradictions may arise from differences in experimental models (e.g., species, cell types) or methodological variability. For example, this compound showed no impact on action potential rise/decay times in turtle pyramidal neurons despite its GABAergic activity , whereas hippocampal studies in rats reported altered decay times . To address this:
- Use cross-species comparisons with standardized protocols (e.g., whole-cell patch-clamp settings).
- Apply mixed-effects ANOVA to account for inter-subject variability .
- Replicate findings across independent labs, citing prior methodologies (e.g., 1 μM saturation concentration ).
Q. What statistical frameworks are optimal for analyzing time-dependent cardiorespiratory effects of this compound in longitudinal studies?
Two-way mixed-effects ANOVA is recommended for time-series data (e.g., heart rate, ventilation measurements at multiple intervals). This model accounts for fixed effects (treatment, time points) and random effects (individual variability), as demonstrated in feline studies where V̇E (minute ventilation) was correlated with this compound dose (Pearson correlation, p<0.05) . Ensure data normality and report effect sizes with mean ± SE .
Q. How can electrophysiological studies optimize protocols to detect transient this compound effects on GABAA receptor kinetics?
- Use acute this compound application (1–5 μM) in bath solutions for in vitro preparations .
- Measure decay times at 1–5 hour intervals post-exposure, with frequent aCSF changes to mitigate residual drug effects .
- Include negative controls (e.g., GABAA antagonists) and validate via dose-response curves (see , S2 Fig ).
Methodological Guidelines
Q. How should researchers design experiments to ensure this compound’s effects are distinguishable from co-administered anesthetics?
- Isolate variables : Use a crossover design where subjects receive this compound alone vs. combination therapies.
- Blinding : Implement double-blind protocols for subjective scoring (e.g., sedation scales) .
- Controls : Include vehicle-only and positive control groups (e.g., known GABAA modulators) .
Q. What are best practices for reporting this compound-related data to meet journal standards?
- Tables : Use Word tables with Roman numerals, ensuring self-explanatory titles (e.g., "Table I: Membrane potentials in this compound-sedated vs. control groups") .
- Statistics : Report p-values to ≤3 decimal places and avoid the term "significant" without statistical backing .
- Reproducibility : Detail drug preparation (e.g., solvent, concentration) and ethical approvals .
Data Contradiction Analysis
Q. How can meta-analytical approaches address discrepancies in this compound’s efficacy across studies?
- Systematic reviews : Aggregate data from peer-reviewed studies using PRISMA guidelines.
- Subgroup analysis : Stratify by species, dosage, and outcome measures (e.g., sedation scores vs. electrophysiological parameters) .
- Sensitivity testing : Exclude outliers and re-analyze using random-effects models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
